molecular formula C6H11NaO2 B12315810 Sodium Hexanoate-6,6,6-d3

Sodium Hexanoate-6,6,6-d3

Cat. No.: B12315810
M. Wt: 141.16 g/mol
InChI Key: UDWXLZLRRVQONG-NIIDSAIPSA-M
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Description

Sodium Hexanoate-6,6,6-d3 is a deuterium-labeled compound with the molecular formula C6H8D3NaO2 and a molecular weight of 141.16. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a sodium salt of hexanoic acid, where three hydrogen atoms are replaced by deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium Hexanoate-6,6,6-d3 typically involves the deuteration of hexanoic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of deuterium oxide (D2O) as a solvent and a deuterium source. The process can be summarized as follows:

    Deuteration of Hexanoic Acid: Hexanoic acid is reacted with deuterium oxide under reflux conditions to replace hydrogen atoms with deuterium.

    Neutralization: The deuterated hexanoic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and isotopic enrichment. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium Hexanoate-6,6,6-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexanoic acid derivatives.

    Reduction: Reduction reactions can convert it back to hexanoic acid.

    Substitution: The sodium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed

    Oxidation: Hexanoic acid derivatives.

    Reduction: Hexanoic acid.

    Substitution: Metal hexanoates.

Scientific Research Applications

Sodium Hexanoate-6,6,6-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders.

    Industry: Used in environmental studies to detect pollutants and in quality control of industrial processes.

Mechanism of Action

The mechanism of action of Sodium Hexanoate-6,6,6-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include fatty acid metabolism and energy production pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium Hexanoate: The non-deuterated form of the compound.

    Sodium Butanoate-4,4,4-d3: Another deuterium-labeled fatty acid salt.

    Sodium Octanoate-8,8,8-d3: A longer-chain deuterium-labeled fatty acid salt.

Uniqueness

Sodium Hexanoate-6,6,6-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of three deuterium atoms enhances the sensitivity and resolution of analytical techniques, making it a valuable tool in scientific research.

Properties

Molecular Formula

C6H11NaO2

Molecular Weight

141.16 g/mol

IUPAC Name

sodium;6,6,6-trideuteriohexanoate

InChI

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3;

InChI Key

UDWXLZLRRVQONG-NIIDSAIPSA-M

Isomeric SMILES

[2H]C([2H])([2H])CCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCC(=O)[O-].[Na+]

Origin of Product

United States

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